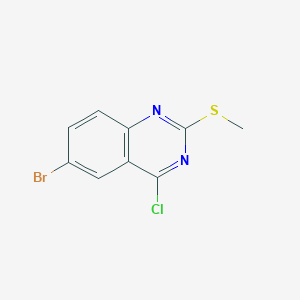

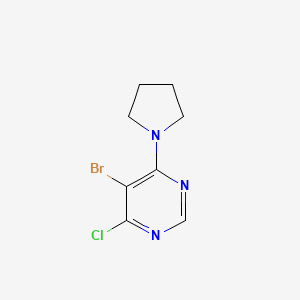

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine

Overview

Description

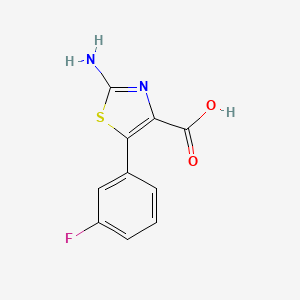

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine is a type of heterocyclic compound . Pyrrolidine, a five-membered ring with a nitrogen atom, is a common structure in many biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with pyrrolidine . For instance, 5-bromo-4-methyl-2-substituted pyrimidines with a pyrazolyl substituent in the C4 position were synthesized via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinium salt .Molecular Structure Analysis

The molecular structure of similar compounds can be determined using techniques like 1H NMR and 13C NMR .Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and mass spectrometry .Scientific Research Applications

-

Pyrrolidine in Drug Discovery

- Field : Medicinal Chemistry

- Application : Pyrrolidine is a versatile scaffold used to obtain compounds for the treatment of human diseases . It’s used widely by medicinal chemists due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .

- Methods : The review reports bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

-

Synthesis of Pyrimidine-Based Derivatives

- Field : Organic Chemistry

- Application : Synthesis of a variety of 5-bromo-4-methyl-2-substituted pyrimidines endowed with pyrazolyl appended in C4 position .

- Methods : The synthesis is described via treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt .

- Results : The synthesized products were assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains, and DPPH free radicals .

-

Pharmacological Applications of Pyrimidine Derivatives

- Field : Pharmacology

- Application : Pyrimidine derivatives have been used in the treatment of various diseases including myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, and others .

- Methods : The methods involve the synthesis of pyrimidine derivatives and their testing in various disease models .

- Results : The results have shown that these derivatives have a wide range of biological activities .

-

Antimicrobial and Antioxidant Evaluation

- Field : Microbiology and Biochemistry

- Application : Pyrimidine-based derivatives with pendant pyrazoles have been synthesized and evaluated for their antimicrobial and antioxidant properties .

- Methods : The synthesis involved the treatment of 5-bromo-4-hydrazineyl-6-methyl-2-substituted pyrimidines and vinamidinum salt .

- Results : The synthesized products were assessed against nine pathogens including six bacterial strains (both Gram-negative and Gram-positive), three fungal strains, and DPPH free radicals . Notable antioxidant properties were not observed with the products .

-

Use in HPLC, LC-MS, UPLC

- Field : Analytical Chemistry

- Application : 4-Chloro-6-(pyrrolidin-1-yl)pyrimidine, a compound similar to 5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine, is used in analytical methods such as NMR, HPLC, LC-MS, and UPLC .

- Methods : These analytical methods are used to characterize and quantify the compound .

- Results : The results provide detailed information about the compound’s structure and quantity .

-

Modulation of Myeloid Leukemia

- Field : Oncology

- Application : Pyrimidine-based drugs such as imatinib, Dasatinib, and nilotinib are well-established treatments for leukemia .

- Methods : These drugs work by inhibiting specific proteins that are involved in the growth of cancer cells .

- Results : These drugs have been shown to be effective in treating myeloid leukemia .

-

Anti-HIV Drugs

-

Cardiovascular Agents and Antihypertensives

- Field : Cardiology

- Application : Pyrimidine derivatives have been used in the development of cardiovascular agents and antihypertensive drugs .

- Methods : These drugs work by affecting specific pathways involved in cardiovascular function .

- Results : These drugs have been shown to be effective in treating various cardiovascular conditions .

-

Anti-Inflammatory and Analgesic Activities

- Field : Pharmacology

- Application : Pyrimidine derivatives have been used in the development of drugs with anti-inflammatory and analgesic activities .

- Methods : These drugs work by inhibiting specific proteins that are involved in inflammation and pain sensation .

- Results : These drugs have been shown to be effective in treating various inflammatory conditions and pain .

-

Antidiabetic Drugs

-

Hair Disorders Treatments

-

HMG-CoA Reductase Inhibitors

- Field : Biochemistry

- Application : Pyrimidine derivatives have been used in the development of HMG-CoA reductase inhibitors .

- Methods : These drugs work by inhibiting the enzyme HMG-CoA reductase, which is involved in cholesterol synthesis .

- Results : These drugs have been shown to be effective in reducing cholesterol levels .

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-4-chloro-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN3/c9-6-7(10)11-5-12-8(6)13-3-1-2-4-13/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZNGJSXLQZAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=NC=N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-4-chloro-6-(pyrrolidin-1-yl)pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1528963.png)

![4-Bromothieno[3,2-c]pyridine](/img/structure/B1528964.png)

![1-[(3-bromophenyl)methyl]-1H-pyrazole](/img/structure/B1528967.png)

![2-[5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1528972.png)